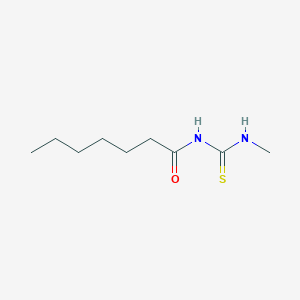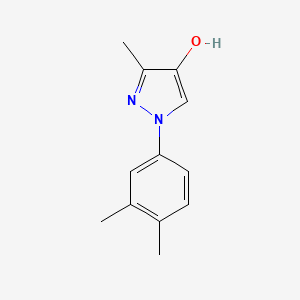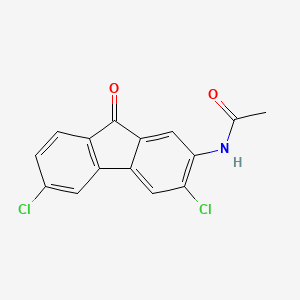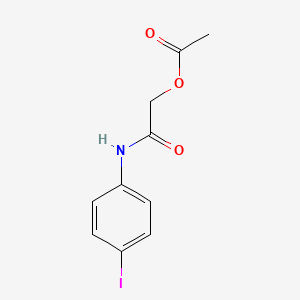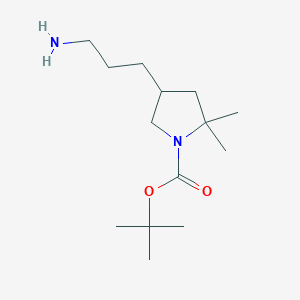
tert-Butyl 4-(3-aminopropyl)-2,2-dimethylpyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 4-(3-aminopropyl)-2,2-dimethylpyrrolidine-1-carboxylate is a chemical compound with the molecular formula C12H25N3O2. It is commonly used in organic synthesis and has applications in various fields such as chemistry, biology, and medicine. This compound is known for its stability and reactivity, making it a valuable reagent in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Butyl 4-(3-aminopropyl)-2,2-dimethylpyrrolidine-1-carboxylate can be synthesized through a multi-step process involving the protection of amines and subsequent reactions. One common method involves the reaction of 4-(3-aminopropyl)-2,2-dimethylpyrrolidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high throughput. The use of advanced purification techniques such as chromatography and crystallization further enhances the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-(3-aminopropyl)-2,2-dimethylpyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrrolidine ring.
Reduction: Reduced amine derivatives.
Substitution: Substituted pyrrolidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl 4-(3-aminopropyl)-2,2-dimethylpyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. It is also employed in the development of new synthetic methodologies and reaction mechanisms .
Biology
In biological research, this compound is used to study enzyme interactions and protein modifications. It serves as a probe for investigating biochemical pathways and cellular processes .
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It is used in the development of new drugs and as a precursor for active pharmaceutical ingredients .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the manufacture of agrochemicals and polymers .
Mechanism of Action
The mechanism of action of tert-Butyl 4-(3-aminopropyl)-2,2-dimethylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to changes in biochemical pathways and cellular functions. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (3-aminopropyl)carbamate
- tert-Butyl 4-(3-aminopropyl)piperazine-1-carboxylate
- tert-Butyl 4-(3-aminopropyl)-1-piperazinecarboxylate
Uniqueness
tert-Butyl 4-(3-aminopropyl)-2,2-dimethylpyrrolidine-1-carboxylate is unique due to its specific structural features, which confer distinct reactivity and stability. Its tert-butyl group provides steric hindrance, enhancing its stability and making it less prone to degradation. This uniqueness makes it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C14H28N2O2 |
|---|---|
Molecular Weight |
256.38 g/mol |
IUPAC Name |
tert-butyl 4-(3-aminopropyl)-2,2-dimethylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C14H28N2O2/c1-13(2,3)18-12(17)16-10-11(7-6-8-15)9-14(16,4)5/h11H,6-10,15H2,1-5H3 |
InChI Key |
GFCJGMPPLDUPEC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CN1C(=O)OC(C)(C)C)CCCN)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


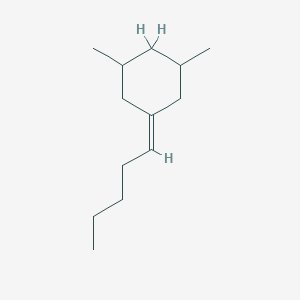
![Methyl 5-methoxy-2-[(trifluoromethanesulfonyl)oxy]benzoate](/img/structure/B13987833.png)
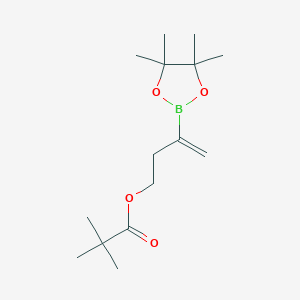
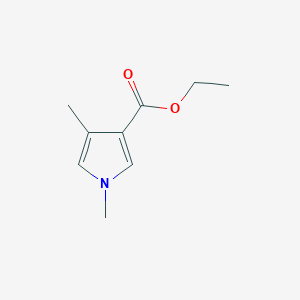

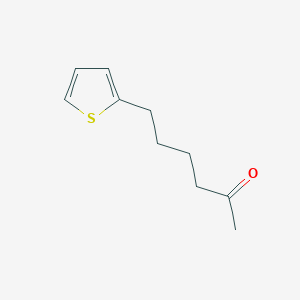
![N-[(4-Phenyl-4-piperidinyl)methyl]acetamide](/img/structure/B13987865.png)

![Boc-(s)-3-([1,1'-biphenyl]-4-yl)-2-(aminomethyl)propanoic acid](/img/structure/B13987875.png)
